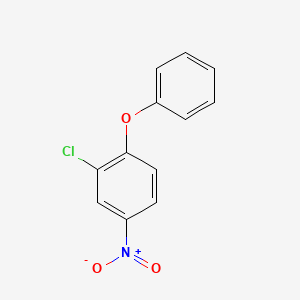

2-Chloro-4-nitro-1-phenoxybenzene

Description

Contextualization of 2-Chloro-4-nitro-1-phenoxybenzene within Aryl Ether Chemistry

This compound is a specific example of a halogenated nitro-substituted diphenyl ether. Its structure, featuring a chlorine atom and a nitro group on one of the phenyl rings, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group and the presence of the chloro substituent significantly influence the reactivity of the aromatic rings, particularly in nucleophilic aromatic substitution reactions.

Historical Perspectives on Related Chemical Entities

The synthesis of diaryl ethers dates back to the early 20th century with the development of the Ullmann condensation reaction. In 1905, Fritz Ullmann reported the copper-catalyzed synthesis of biaryl ethers from phenols and aryl bromides. This reaction, along with the related Goldberg reaction for C-N bond formation and the Hurtley reaction for C-C bond formation, laid the groundwork for the synthesis of complex diaryl ethers. chemicalbook.comnih.gov Traditionally, these reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper. prepchem.com However, advancements in catalysis have led to milder and more efficient methods for the synthesis of these compounds.

Significance of Aromatic Nitro-Halogenation and Ether Linkages in Synthetic Chemistry

The presence of both nitro and halogen groups on an aromatic ring is of great importance in synthetic chemistry. Nitroaromatic compounds are key intermediates in the production of a wide range of industrial products, including dyes, polymers, pesticides, and explosives. chemicalbook.com The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. chemicalbook.com This property is crucial for the synthesis of various derivatives. Halogenated aromatic compounds are also versatile intermediates, particularly in cross-coupling reactions. The combination of these functional groups, along with the stable ether linkage, makes halogenated nitro-substituted diphenyl ethers like this compound valuable precursors for the synthesis of more complex molecules with diverse applications.

Structure

3D Structure

Properties

CAS No. |

56966-69-9 |

|---|---|

Molecular Formula |

C12H8ClNO3 |

Molecular Weight |

249.65 g/mol |

IUPAC Name |

2-chloro-4-nitro-1-phenoxybenzene |

InChI |

InChI=1S/C12H8ClNO3/c13-11-8-9(14(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h1-8H |

InChI Key |

ZIDYALDTDUSPFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 2 Chloro 4 Nitro 1 Phenoxybenzene

Established Synthetic Routes to 2-Chloro-4-nitro-1-phenoxybenzene

The creation of the ether linkage in this compound is predominantly accomplished via reactions that join a phenoxide nucleophile with an activated chloro-nitro-aromatic substrate.

Nucleophilic Aromatic Substitution (SNAr) Strategies

The most prevalent method for synthesizing this compound and its analogs is the Nucleophilic Aromatic Substitution (SNAr) reaction. wikipedia.org This pathway is highly effective due to the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. masterorganicchemistry.comlibretexts.org

This classic approach involves the reaction of an activated halonitrobenzene with a phenol (B47542) or its more reactive conjugate base, a phenoxide. For the synthesis of the title compound, 1,2-dichloro-4-nitrobenzene serves as the electrophilic partner, reacting with a phenoxide. The nitro group at the para-position to the target chlorine atom is crucial for activating the ring towards substitution. youtube.comchegg.com The reaction is typically carried out in a polar aprotic solvent, such as dimethylsulfoxide (DMSO), in the presence of a base to deprotonate the phenol. prepchem.comprepchem.com

For instance, a general method involves heating a mixture of the dichloronitrobenzene substrate with a phenol in the presence of a base like sodium hydroxide (B78521) or potassium carbonate. prepchem.comprepchem.com The reaction of 2-amino-4-chloro-1-nitrobenzene with p-chlorophenol using sodium hydride as a base in dimethylformamide (DMF) illustrates a similar diaryl ether synthesis.

| Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Product | Reference |

| 2,3-dichloro-6-nitro-1-phenoxy-benzene | 4-cyano-phenol | NaOH | DMSO | 100 | 2-Chloro-4-nitro-3-phenoxy-1-(4-cyano-phenoxy)-benzene | prepchem.com |

| 4,5-dichloro-2-nitro-1-phenoxy-benzene | 2,5-dichloro-4-bromo-phenol | NaOH | DMSO | 100 | 2-Chloro-4-nitro-5-phenoxy-1-(2,5-dichloro-4-bromophenoxy)-benzene | prepchem.com |

| 2-amino-4-chloro-1-nitrobenzene | p-chlorophenol | NaH | DMF | 130-135 | 2-amino-4-(4-chlorophenoxy)-1-nitrobenzene | |

| 1,2-dichloro-4-nitrobenzene | Methoxide | - | - | - | 1-methoxy-2-chloro-4-nitrobenzene | chegg.com |

This table presents examples of SNAr reactions for synthesizing diaryl ethers similar to the title compound, highlighting typical reagents and conditions.

To achieve milder reaction conditions and improve efficiency, catalytic systems, particularly those involving copper, have been explored for C-O bond formation. While direct copper-catalyzed synthesis of this compound is not extensively documented in the provided results, the principle is well-established for related nucleophilic substitutions. youtube.com Copper catalysts can facilitate the coupling of aryl halides with alcohols or phenols, often requiring a ligand to stabilize the copper center and promote the reaction. rsc.orgnsf.gov For example, copper-phenanthroline catalysts have been used for the selective mono-substitution of dichlorobenzamide. youtube.com Such catalytic methods can potentially lower the high temperatures often required for uncatalyzed SNAr reactions.

| Substrate | Nucleophile/Reagent | Catalyst System | Solvent | Temperature (°C) | Reaction Type | Reference |

| 1-chloro-4-nitrobenzene (B41953) | 3-chlorobenzeneboronic acid | Cu(MeCN)4PF6 / 1,10-phenanthroline | NMP | 70 | Sulfonamide Synthesis | rsc.org |

| Dichlorobenzamide | Hydroxide | Copper-phenanthroline | - | - | Hydroxylation | youtube.com |

| Benzyl (B1604629) azide | Phenyl propargyl ether | CuSO4 / Sodium Ascorbate | - | Room Temp | Click Chemistry | nsf.gov |

This table showcases examples of copper-catalyzed reactions, illustrating their application in C-N and C-O bond formation, which are mechanistically related to the synthesis of the title compound.

Alternative Synthetic Protocols and Novel Reagents

Beyond the standard SNAr conditions, alternative protocols have been developed. One such method involves the reduction of the nitro group in a related compound. For example, 2-nitro-4-chlorodiphenyl ether can be reduced to 2-amino-4-chlorodiphenyl ether using reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst system, such as iron trichloride (B1173362) hexahydrate and activated carbon. google.com While this is a subsequent transformation rather than a direct synthesis of the title compound, it highlights the use of specific reagents like hydrazine hydrate within this chemical family.

Multistep Synthetic Sequences Involving Precursors of this compound

The target molecule can also be assembled through multistep sequences where the key precursors are synthesized first. A common strategy involves the synthesis of 2-chloro-4-nitrophenol (B164951), which can then undergo an etherification reaction (like a Williamson ether synthesis) with a suitable phenyl-containing reagent.

The precursor, 2-chloro-4-nitrophenol, can be prepared via several routes:

Chlorination of 4-nitrophenol (B140041) : This can be achieved by reacting 4-nitrophenol with chlorine gas in an aqueous hydrochloric acid solution. google.com An alternative, safer method avoids gaseous chlorine by using hydrochloric acid in the presence of an oxidizing agent like hydrogen peroxide or nitric acid at moderate temperatures (25-30 °C), which generates the chlorinating species in situ. google.com

From 4-chloroaniline (B138754) : A sequence starting with 4-chloroaniline involves its oxidation to 4-nitrochlorobenzene, followed by further modifications. mdpi.com

From 2-chloro-4-nitrobenzoic acid : Complex derivatives can be synthesized starting from 2-chloro-4-nitrobenzoic acid, demonstrating the modification of a pre-functionalized aromatic core. nih.gov

Once 2-chloro-4-nitrophenol is obtained, it can be deprotonated with a base to form the corresponding phenoxide, which then acts as a nucleophile to form the ether linkage. For example, reacting 2-chloro-4-nitrophenol with 2-bromoethanol (B42945) in DMF with potassium carbonate as the base yields the corresponding ether. chemicalbook.com A similar reaction with a phenylating agent would yield the title compound.

Mechanistic Investigations of this compound Formation

The formation of this compound via the reaction of 1,2-dichloro-4-nitrobenzene and a phenoxide proceeds through the well-established SNAr (addition-elimination) mechanism. wikipedia.orgmasterorganicchemistry.comresearchgate.net This mechanism is distinct from SN1 and SN2 reactions and is characteristic of activated aryl halides. libretexts.orglibretexts.org

The process occurs in two main steps:

Nucleophilic Addition and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of the nucleophile (phenoxide) on the carbon atom bearing the chlorine atom that is para to the nitro group. youtube.com This position is highly electrophilic due to the strong electron-withdrawing effect of the nitro group. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. youtube.comlibretexts.org The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. wikipedia.orgyoutube.com This stabilization is key to the feasibility of the reaction. The presence of the nitro group in the ortho or para position to the leaving group is essential for this stabilization; a meta-positioned nitro group does not effectively stabilize the intermediate. libretexts.orgyoutube.com

Elimination of the Leaving Group and Restoration of Aromaticity : In the second, typically faster, step, the aromaticity of the ring is restored by the expulsion of the leaving group, in this case, the chloride ion. masterorganicchemistry.com The electrons from the delocalized charge reform the pi-system, leading to the final, stable diaryl ether product.

Elucidation of Reaction Intermediates

The synthesis of This compound via nucleophilic aromatic substitution proceeds through a well-established two-step addition-elimination mechanism. The cornerstone of this pathway is the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmsu.eduquizlet.com

In the initial step, the phenoxide nucleophile attacks the carbon atom bearing a chlorine atom. In the starting material, 1,2-dichloro-4-nitrobenzene , two potential sites for attack exist. The substitution overwhelmingly occurs at the C-1 position, which is para to the electron-withdrawing nitro group. stackexchange.comechemi.comquizlet.com This regioselectivity is dictated by the stability of the resulting Meisenheimer complex.

Reaction Pathway:

Addition (Rate-Determining Step): The phenoxide ion adds to the C-1 carbon of 1,2-dichloro-4-nitrobenzene , breaking the aromaticity of the ring and forming the negatively charged Meisenheimer complex.

Elimination: The complex rapidly rearomatizes by expelling the chloride leaving group, yielding the final product, This compound .

Kinetic Studies and Rate Determinants in Synthesis

Kinetic studies of analogous SNAr reactions provide significant insight into the factors governing the synthesis of This compound . These reactions generally exhibit second-order kinetics, with the rate being dependent on the concentrations of both the aryl halide and the nucleophile. researchgate.netrsc.org

The rate of substitution is profoundly influenced by several key factors:

Leaving Group: While fluorine is often the best leaving group in SNAr reactions due to the high electronegativity polarizing the C-F bond for attack, chlorine is also an effective leaving group. For many activated systems, the rates of displacement for chlorine, bromine, and iodine are very similar, indicating that the cleavage of the carbon-halogen bond occurs in a fast, non-rate-determining step. researchgate.net

Ring Substituents: The presence of strongly electron-withdrawing groups (like -NO₂) ortho and/or para to the leaving group is the most critical rate determinant. libretexts.orgmsu.edu These groups stabilize the anionic Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining addition step.

Nucleophile: The reactivity of the nucleophile also plays a role. In this synthesis, the phenoxide ion is a potent nucleophile. Studies comparing different nucleophiles show that factors like basicity and polarizability influence reactivity. zenodo.org

Kinetic data from a related reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines demonstrates the influence of the nucleophile and solvent on the second-order rate constants.

Table 1: Second-Order Rate Constants (kA) for the Reaction of Methyl 2,4-dichloro-3,5-dinitrobenzoate with Secondary Amines at 25°C Data adapted from a study on a related dinitro-compound, illustrating general kinetic principles. researchgate.net

| Nucleophile | Solvent | kA (dm³ mol⁻¹ s⁻¹) |

| Piperidine | Methanol | 0.207 |

| Piperidine | Benzene (B151609) | 0.945 |

| Morpholine | Methanol | 0.019 |

| Morpholine | Benzene | 0.038 |

Computational Chemistry Approaches to Reaction Mechanism

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating SNAr reaction mechanisms. researchgate.net These theoretical studies provide detailed information about the reaction pathway, including the geometries and energies of reactants, transition states, and intermediates.

For the synthesis of This compound , computational models would confirm that:

The reaction proceeds via a bimolecular pathway, consistent with experimental kinetic data.

Calculations of Mulliken charges or electrostatic potential maps can predict the most electrophilic carbon atom on the ring, confirming that the C-1 (para to the nitro group) is the most likely site for nucleophilic attack. scnu.edu.cn

DFT calculations for similar SNAr systems have provided insights into the electronic redistribution that occurs during the reaction, showing how the negative charge is delocalized from the incoming nucleophile onto the electron-withdrawing groups of the aromatic ring. researchgate.net

Optimization of Synthetic Conditions

Influence of Solvents and Co-solvents

The choice of solvent is critical for the successful synthesis of This compound . Polar aprotic solvents are highly preferred for SNAr reactions.

Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are commonly used solvents for this type of reaction. prepchem.comprepchem.com They are effective at solvating the cation (e.g., Na⁺ or K⁺) of the phenoxide salt, which leaves a less-solvated and therefore more reactive "naked" phenoxide anion.

These solvents also excel at stabilizing the charged Meisenheimer complex intermediate, which helps to lower the activation energy and accelerate the reaction.

Other solvents such as acetonitrile (B52724), methanol, and benzene have also been used in kinetic studies of related reactions. researchgate.netchemicalbook.com The reaction rate is generally faster in more polar aprotic solvents. rsc.org Studies on solvatochromic effects, which measure how solvent polarity affects a substance's color, can also inform solvent choice by characterizing solute-solvent interactions. nih.govresearchgate.net

Role of Catalysts and Additives in Reaction Efficiency

While the synthesis of This compound is often self-catalytic due to the strong activation by the nitro group, certain additives are essential for efficiency.

Bases: A base is the most crucial additive. It is used to deprotonate phenol to generate the more potent phenoxide nucleophile in situ. Common bases include sodium hydroxide (NaOH) prepchem.comprepchem.com and potassium carbonate (K₂CO₃). The choice and amount of base can affect the reaction rate and yield.

Phase-Transfer Catalysts (PTC): In systems where the reactants are in different phases (e.g., a solid base and an organic solvent), a PTC can significantly improve reaction efficiency. Quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide are often used. google.comchemicalbook.com They work by transporting the nucleophile (phenoxide) from the aqueous or solid phase into the organic phase where the aryl halide is dissolved.

Copper Catalysts: While traditional Ullmann condensations for diaryl ether synthesis often require copper catalysts, the high activation of 1,2-dichloro-4-nitrobenzene by the nitro group means such catalysts are generally not required for this specific SNAr reaction. However, in some industrial preparations of related compounds, catalysts like cuprous chloride have been employed. chemicalbook.com

Impact of Temperature and Pressure on Reaction Progress

Temperature is a key parameter in controlling the rate of synthesis.

Pressure: For most liquid-phase SNAr reactions involving non-volatile reactants and solvents, the reaction is conducted at atmospheric pressure, and pressure is not a significant variable. However, if a low-boiling-point solvent or reactant (like liquid ammonia) is used at a temperature above its atmospheric boiling point, the reaction must be carried out in a sealed vessel under elevated pressure to maintain the liquid phase. chemicalbook.com

Green Chemistry Principles in the Synthesis of this compound

The traditional synthesis of diaryl ethers, including this compound, often involves harsh reaction conditions, the use of toxic solvents, and the generation of significant waste. In contrast, green synthetic methodologies focus on improving efficiency and minimizing environmental impact. Key strategies explored for the synthesis of this compound and its analogues include the use of alternative energy sources like microwave and ultrasound, the application of phase-transfer catalysis to enhance reaction rates and reduce the need for harsh solvents, and the development of solvent-free reaction conditions.

The Role of Greener Precursor Synthesis

A crucial first step in the green synthesis of this compound is the environmentally conscious production of its precursors, primarily 2-chloro-4-nitrophenol. Traditional methods for producing this intermediate often rely on gaseous chlorine and high temperatures, posing significant safety and environmental hazards. A greener alternative involves the oxidative chlorination of 4-nitrophenol in a hydrochloric acid medium using milder oxidizing agents like hydrogen peroxide. This method not only avoids the use of hazardous gaseous chlorine but also proceeds at lower temperatures (25-30°C), leading to a more technologically advanced and ecologically cleaner process with a high yield of 83%. organic-chemistry.orggoogle.com

Another green approach focuses on the synthesis of 2-chloro-4-nitroaniline (B86195), a related precursor, using N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile. This reaction proceeds at room temperature with a short reaction time, aligning with the principles of green chemistry by utilizing milder reagents and conditions.

Enhancing the Etherification Step through Green Techniques

The core reaction in forming this compound is the etherification between a phenoxide and an activated aryl halide, typically 1,2-dichloro-4-nitrobenzene or 2-chloro-4-nitrophenol. Green chemistry offers several innovative approaches to make this step more sustainable.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid heating, shorter reaction times, and often higher yields compared to conventional heating methods. oatext.comfarmaciajournal.com For the synthesis of diaryl ethers, microwave-assisted Ullmann condensation has been shown to be highly effective. While specific data for this compound is not extensively published, studies on similar compounds demonstrate the potential of this technique. For instance, the synthesis of 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives via a solvent-free and catalyst-free microwave-assisted method resulted in significantly higher yields (85%) and drastically reduced reaction times (6 minutes) compared to conventional heating (42% yield). farmaciajournal.com Another study on the microwave-assisted synthesis of N-(tert-butylsulfinyl)imines highlights the efficiency of solvent-free microwave-promoted reactions, achieving excellent yields in as little as 10 minutes. organic-chemistry.org These examples strongly suggest that a similar solvent-free microwave approach could be successfully applied to the synthesis of this compound, reducing energy consumption and eliminating solvent waste.

Phase-Transfer Catalysis (PTC):

Phase-transfer catalysis is a valuable technique for reactions involving reactants in immiscible phases, a common scenario in the synthesis of ethers from a water-soluble phenoxide and an organic-soluble aryl halide. PTCs, such as quaternary ammonium salts, facilitate the transfer of the phenoxide anion into the organic phase, thereby accelerating the reaction under milder conditions and often eliminating the need for anhydrous and hazardous organic solvents. nih.gov

The synthesis of 1,3-bis(4-nitrophenoxy)benzene from 1,3-dihydroxybenzene and 1-chloro-4-nitrobenzene has been successfully achieved using a multi-site phase-transfer catalyst under solid-liquid conditions. This approach demonstrates the feasibility of using PTC for the arylation of phenoxides with activated chloro-nitroaromatics.

Ultrasound-Assisted Phase-Transfer Catalysis:

The combination of ultrasound irradiation with phase-transfer catalysis can lead to a synergistic effect, further enhancing reaction rates and yields. Ultrasound provides mechanical energy that improves mixing and mass transfer between the phases. A study on the synthesis of 1-benzyloxy-4-nitrobenzene from 1-chloro-4-nitrobenzene and benzyl alcohol using potassium hydroxide and tetrabutylammonium bromide (TBAB) as the PTC demonstrated a significant intensification of the reaction in the presence of ultrasound (40 kHz, 200 W). researchgate.net The ultrasound-assisted PTC approach resulted in a higher conversion of 1-chloro-4-nitrobenzene compared to the silent reaction. researchgate.net This synergistic approach holds great promise for the efficient and green synthesis of this compound.

The following table summarizes the key findings from a study on the ultrasound-assisted phase-transfer catalyzed synthesis of 1-benzyloxy-4-nitrobenzene, a close analog to the target compound, highlighting the influence of various parameters on the reaction.

Table 1: Influence of Reaction Parameters on the Ultrasound-Assisted Synthesis of 1-Benzyloxy-4-nitrobenzene researchgate.net

| Parameter | Condition | Conversion (%) |

| Ultrasonic Power | 100 W | Lower |

| 200 W | Higher | |

| Temperature | 40 °C | Lower |

| 60 °C | Higher | |

| Stirring Speed | 300 rpm | Lower |

| 500 rpm | Higher | |

| Solvent | Toluene | Lower |

| Chlorobenzene | Higher |

This data is for the synthesis of 1-benzyloxy-4-nitrobenzene and is presented as an illustrative example of the potential of this green technique.

Solvent-Free and Recyclable Catalyst Systems:

A paramount goal of green chemistry is the elimination of volatile organic solvents. Solvent-free reactions, often facilitated by techniques like microwave irradiation or grinding, simplify work-up procedures, reduce waste, and lower costs. oatext.commdpi.com The development of recyclable catalysts is another critical aspect. Magnetic nanoparticles, for instance, can be coated with a catalytic material and easily recovered from the reaction mixture using a magnet, allowing for their reuse in multiple reaction cycles. mdpi.comresearchgate.netnih.gov While specific applications of recyclable catalysts for the synthesis of this compound are not yet widely reported, their successful use in the reduction of 4-nitrophenol demonstrates their potential applicability in the broader synthetic pathway. mdpi.comresearchgate.netnih.gov

Chemical Reactivity and Transformation Studies of 2 Chloro 4 Nitro 1 Phenoxybenzene

Reactions Involving the Nitro Group

The nitro group is a versatile functional group that significantly influences the reactivity of the aromatic ring to which it is attached and can itself undergo various transformations, most notably reduction.

Reduction Pathways and Product Identification

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing access to anilines which are crucial intermediates for dyes, pharmaceuticals, and other specialty chemicals. Various methods are available for the reduction of nitroarenes, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. google.com For instance, the selective hydrogenation of chloronitrobenzenes to their corresponding anilines has been effectively carried out using catalysts like cobalt nanoparticles on nitrogen-doped activated carbon, which enhances catalytic activity and selectivity. rsc.org This method is often preferred for its clean reaction profile and high yields.

Chemical reduction offers a wide range of reagents that can selectively reduce the nitro group. A common method involves the use of metals in acidic media, such as tin and hydrochloric acid. Another effective reagent is hydrazine (B178648) hydrate (B1144303), often used with a catalyst like activated carbon and ferric chloride hexahydrate. google.comgoogle.com This method has been successfully employed in the synthesis of 2-chloro-4-aminophenol from 2-chloro-4-nitrophenol (B164951), a structurally similar compound. google.comgoogle.com The reduction of nitroarenes can also be achieved with high selectivity using reagents like sodium sulfide (B99878) or its derivatives. chemrxiv.org

For 2-chloro-4-nitro-1-phenoxybenzene, these reduction methods are expected to yield the corresponding aniline (B41778), 2-chloro-4-amino-1-phenoxybenzene, while preserving the chloro and phenoxy substituents.

Table 1: Predicted Product of Nitro Group Reduction

| Starting Material | Reaction Type | Typical Reagents | Product |

| This compound | Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 2-Chloro-4-amino-1-phenoxybenzene |

| This compound | Chemical Reduction | Sn, HCl or Hydrazine Hydrate/FeCl₃ | 2-Chloro-4-amino-1-phenoxybenzene |

Electrophilic Aromatic Substitution Reactions on the Phenoxybenzene Moiety

The phenoxybenzene moiety of this compound contains two aromatic rings that can potentially undergo electrophilic aromatic substitution (EAS). The regioselectivity of such reactions is determined by the directing effects of the existing substituents on each ring. cognitoedu.org

On the first ring, we have three substituents:

-Cl (Chloro): A weakly deactivating group that directs incoming electrophiles to the ortho and para positions. organicchemistrytutor.comquora.com

-NO₂ (Nitro): A strongly deactivating group that directs incoming electrophiles to the meta position. cognitoedu.orgyoutube.com

-OPh (Phenoxy): An activating group that directs incoming electrophiles to the ortho and para positions.

The combined influence of these groups makes further substitution on this ring complex. The powerful deactivating effect of the nitro group significantly reduces the ring's reactivity towards electrophiles. youtube.com The positions ortho to the chloro group are also meta to the nitro group, and the position para to the chloro group is occupied by the nitro group. The phenoxy group activates the ring, but its directing influence competes with the other substituents.

On the second (phenoxy) ring, the ether oxygen (-O-) acts as an activating, ortho-, para-directing group. organicchemistrytutor.com Therefore, this ring is more susceptible to electrophilic attack than the highly deactivated nitro-substituted ring. Electrophilic substitution, such as nitration or halogenation, would be expected to occur primarily on the unsubstituted phenoxy ring at the positions ortho and para to the ether linkage.

Table 2: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Ring | Effect on Reactivity | Directing Influence |

| -NO₂ | Ring 1 | Strongly Deactivating | meta |

| -Cl | Ring 1 | Weakly Deactivating | ortho, para |

| -OPh | Ring 1 | Activating | ortho, para |

| -O- | Ring 2 | Activating | ortho, para |

Reactions Involving the Halogen Atom

The chlorine atom on the aromatic ring is a key site for functionalization, primarily through nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions with Various Nucleophiles

Aryl halides are typically unreactive towards nucleophilic substitution. However, the presence of strong electron-withdrawing groups, such as a nitro group, at the ortho or para position dramatically increases the reactivity of the aryl halide towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org In this compound, the nitro group is para to the chlorine atom, making the carbon atom attached to the chlorine electrophilic and susceptible to attack by nucleophiles.

This activation allows for the displacement of the chloride ion by a variety of nucleophiles. libretexts.org For example, reaction with amines can yield substituted anilines, and reaction with alkoxides, like sodium methoxide, can produce aryl ethers. masterorganicchemistry.comdoubtnut.com The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Table 3: Potential Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product |

| Amine | R-NH₂ | N-substituted-4-nitro-1-phenoxybenzen-2-amine |

| Alkoxide | CH₃ONa | 2-Methoxy-4-nitro-1-phenoxybenzene |

| Hydroxide (B78521) | NaOH | 2-Hydroxy-4-nitro-1-phenoxybenzene |

| Thiolate | R-SNa | 2-(Alkylthio)-4-nitro-1-phenoxybenzene |

Cross-Coupling Reactions and Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides can serve as substrates in these transformations. Reactions like the Suzuki-Miyaura and Heck couplings allow for the introduction of a wide range of functional groups at the position of the chlorine atom. wikipedia.orgnih.gov

The Suzuki-Miyaura reaction couples an organic halide with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org Reacting this compound with an aryl or vinyl boronic acid could yield a biaryl or styrenyl derivative, respectively. While aryl chlorides are generally less reactive than bromides or iodides, specific ligands and reaction conditions have been developed to facilitate their coupling. organic-chemistry.org Interestingly, recent research has also shown that the nitro group itself can be used as a coupling partner in Suzuki-Miyaura reactions, offering an alternative functionalization pathway. organic-chemistry.orgmdpi.com

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgorganic-chemistry.org This reaction could be used to introduce alkenyl groups onto the aromatic ring of this compound.

Table 4: Potential Cross-Coupling Reactions at the C-Cl Bond

| Reaction Name | Coupling Partner | Typical Catalyst/Base | Product Type |

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | Biaryl derivative |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / Et₃N | Substituted alkene |

Cleavage of the Ether Linkage

Ethers are generally stable and unreactive, which is why they are often used as solvents. openstax.org However, the ether bond can be cleaved under harsh conditions, typically by treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or strong Lewis acids like boron tribromide (BBr₃). openstax.orgmasterorganicchemistry.com

The cleavage of aryl alkyl ethers with these reagents typically proceeds via an SN1 or SN2 mechanism, yielding a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org This is because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orglibretexts.org

In the case of this compound, which is a diaryl ether, cleavage of the ether linkage is generally more difficult than for aryl alkyl ethers and often requires more forcing conditions. libretexts.org If cleavage were to occur, it would be expected to break the C-O bond to produce two phenolic compounds: 2-chloro-4-nitrophenol and phenol.

Table 5: Potential Products of Ether Linkage Cleavage

| Reagent | Conditions | Expected Products |

| HBr or HI | High Temperature | 2-Chloro-4-nitrophenol and Phenol |

| BBr₃ | --- | 2-Chloro-4-nitrophenol and Phenol |

Derivatization and Functionalization Strategies

The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a wide range of derivatives. These modifications can target the aromatic rings, the nitro group, or the chloro substituent.

The synthesis of analogues of this compound often involves nucleophilic aromatic substitution reactions. For example, the synthesis of 2-Chloro-4-nitro-3-phenoxy-1-(4-cyano-phenoxy)-benzene is achieved by reacting 2,3-dichloro-6-nitro-1-phenoxy-benzene with 4-cyano-phenol in the presence of sodium hydroxide and dimethylsulfoxide. prepchem.com Similarly, 2-Chloro-4-nitro-5-phenoxy-1-(2,5-dichloro-4-bromophenoxy)-benzene is synthesized from 4,5-dichloro-2-nitro-1-phenoxy-benzene and 2,5-dichloro-4-bromo-phenol. prepchem.com

Other related structures can be prepared through different synthetic routes. For instance, 2-chloro-4-nitrophenol can be synthesized by the chlorination of 4-nitrophenol (B140041). google.comgoogle.com This intermediate can then potentially be used to synthesize various phenoxy derivatives. The synthesis of 2-chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, an intermediate for phenanthrenes, has also been reported. researchgate.net

The following table summarizes the synthesis of some related compounds:

| Product | Starting Materials | Reagents and Conditions | Yield |

| 2-Chloro-4-nitro-3-phenoxy-1-(4-cyano-phenoxy)-benzene prepchem.com | 2,3-dichloro-6-nitro-1-phenoxy-benzene, 4-cyano-phenol | 10 N Sodium hydroxide, Dimethylsulfoxide, 100°C | 60.2% |

| 2-Chloro-4-nitro-5-phenoxy-1-(2,5-dichloro-4-bromophenoxy)-benzene prepchem.com | 4,5-dichloro-2-nitro-1-phenoxy-benzene, 2,5-dichloro-4-bromo-phenol | 10 N Sodium hydroxide, Dimethylsulfoxide, 100°C | - |

| 2-Chloro-4-nitrophenol google.com | 4-nitrophenol | Hydrochloric acid, Nitric acid or Hydrogen peroxide, 25-30°C | 83% |

| 4'-Chloro-2-nitrobiphenyl google.com | o-chloronitrobenzene, p-chloro potassium benzyltrifluoroborate | Phase transfer catalyst, Palladium catalyst, Aqueous solution, Heating | - |

The chemical structure of this compound allows for the introduction of various functional groups. The nitro group can be reduced to an amine, which can then undergo a plethora of reactions, such as diazotization followed by substitution, or acylation to form amides.

For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized starting from 2-chloro-4-nitrobenzoic acid. nih.gov This demonstrates how the core structure can be elaborated with sulfamoyl and amide functionalities. Although this example starts from a benzoic acid derivative, it illustrates the types of functionalizations that are possible on a related chloro-nitro-aromatic scaffold.

The chlorine atom can also be a site for nucleophilic substitution, although this is generally less facile than on activated systems. The phenoxy group itself can be modified, or it can be introduced in the final step of a synthesis, as seen in the preparation of 2-Chloro-4-nitro-1-(2-phenoxyethoxy)benzene. epa.gov

Structural Characterization Methodologies for 2 Chloro 4 Nitro 1 Phenoxybenzene and Its Derivatives

Spectroscopic Techniques in Elucidating Molecular Structure

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone in the structural analysis of organic compounds. Different regions of the electromagnetic spectrum are utilized to probe various aspects of molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

For derivatives of 2-Chloro-4-nitro-1-phenoxybenzene, such as 4-(4-chlorophenyl)diazenyl)phenol, the aromatic protons typically appear as multiplets in the downfield region of the ¹H NMR spectrum, generally between 6.94 and 8.36 ppm. actachemicamalaysia.com For instance, in 1-chloro-4-(p-tolylethynyl)benzene, the aromatic protons are observed as multiplets in the range of 7.16-7.46 ppm. rsc.org The chemical shifts and splitting patterns of these signals are dictated by the electronic effects of the substituents on the benzene (B151609) rings.

In ¹³C NMR spectra of related structures like 4-(4-chlorophenyl)diazenyl)phenol, the aromatic carbons resonate in the range of 116–129 ppm. actachemicamalaysia.com Carbons directly attached to electron-withdrawing groups like the nitro group or halogens, and the carbon attached to the phenoxy group, will exhibit distinct chemical shifts. For example, in 1-chloro-4-((4-nitrophenyl)ethynyl)benzene, the carbon signals appear between 120.55 and 147.09 ppm. rsc.org

Table 1: Representative ¹H NMR Data for this compound Analogs

| Compound | Proton | Chemical Shift (ppm) |

| 2-Chloro-4-nitoranisole | A | 8.282 |

| B | 8.172 | |

| C | 7.017 | |

| D (OCH₃) | 4.027 | |

| 4-(4-chlorophenyl)diazenyl)phenol | Ar-H | 6.94-7.88 |

| Ar-OH | 5.27 | |

| 1-chloro-4-(p-tolylethynyl)benzene | Ar-H | 7.16-7.46 |

| CH₃ | 2.37 |

Data sourced from ChemicalBook and The Royal Society of Chemistry. rsc.orgchemicalbook.com

Table 2: Representative ¹³C NMR Data for this compound Analogs

| Compound | Carbon | Chemical Shift (ppm) |

| 4-(4-chlorophenyl)diazenyl)phenol | Aromatic C | 116-129 |

| HO-C | 136 | |

| Cl-C | 147 | |

| 1-chloro-4-((4-nitrophenyl)ethynyl)benzene | Aromatic C | 123.68-147.09 |

| Alkyne C | 88.38, 93.41 |

Data sourced from Acta Chemica Malaysia and The Royal Society of Chemistry. actachemicamalaysia.comrsc.org

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For this compound and its derivatives, key vibrational bands are expected. The nitro group (NO₂) typically shows strong asymmetric and symmetric stretching vibrations. For instance, in the related compound 1-chloro-4-((4-nitrophenyl)ethynyl)benzene, a strong band for the nitro group is observed at 1344 cm⁻¹ in the IR spectrum. rsc.org The C-Cl stretching vibration usually appears in the fingerprint region of the spectrum. The C-O-C ether linkage will also have characteristic stretching vibrations. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹.

FTIR spectra of related compounds like 2-chloro-4-nitroaniline (B86195) show characteristic peaks that can be compared to calculated spectra to assign vibrational modes. researchgate.net For 2-chloronitrobenzene isomers, extensive infrared spectral data is available. nih.gov

Table 3: Key FTIR Vibrational Frequencies for Functional Groups in this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | ~1530 |

| Nitro (NO₂) | Symmetric Stretch | ~1350 |

| Aryl C-H | Stretch | >3000 |

| C-O-C (Ether) | Asymmetric Stretch | ~1250 |

| C-Cl | Stretch | ~750 |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information through analysis of its fragmentation patterns. When this compound is subjected to MS, it will produce a molecular ion peak corresponding to its molecular weight (249.65 g/mol ). sielc.com

The fragmentation pattern will be characteristic of the molecule's structure. Common fragmentation pathways would involve the loss of the nitro group (NO₂), the chlorine atom (Cl), or cleavage of the ether bond, leading to fragments corresponding to the phenoxy and chloronitrophenyl moieties. For instance, in the GC-MS analysis of 2-chloro-4-nitrophenol (B164951), a related compound, prominent peaks are observed at m/z 173 (molecular ion), 143, and 63. nih.gov The analysis of these fragments helps to confirm the connectivity of the atoms in the molecule.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with chromophores. The nitro group and the aromatic rings in this compound constitute a chromophoric system.

The UV-Vis spectrum of such compounds typically displays absorption bands corresponding to π → π* and n → π* transitions. For example, in a derivative, 1-(4-nitrophenyl)-2-(4-(hexyloxy) phenyl)diazene, a π → π* transition is observed at 364 nm and an n → π* transition at 461 nm. actachemicamalaysia.com The position and intensity of these absorption maxima can be influenced by the solvent and the presence of other substituents on the aromatic rings.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.

For a derivative, 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, single-crystal X-ray diffraction analysis revealed that the molecule crystallizes in the monoclinic space group P2/c. researchgate.net The study determined the dihedral angle between the benzene ring and the nitro group to be 16.2(1)°. researchgate.net Similarly, the crystal structure of 1-chloro-2-methyl-4-nitrobenzene was determined to be in the monoclinic space group P 21/n, with the nitro group inclined at 6.2(3)° to the ring plane. researchgate.netmdpi.com Such studies also reveal intermolecular interactions like C-H···O hydrogen bonds and π-π stacking, which stabilize the crystal structure. researchgate.netresearchgate.net

Table 4: Crystallographic Data for a Derivative of this compound

| Parameter | 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 12.476 (3) |

| b (Å) | 12.775 (3) |

| c (Å) | 7.2230 (14) |

| β (°) | 92.32 (3) |

| V (ų) | 1150.3 (4) |

| Z | 4 |

Data sourced from Acta Crystallographica Section E. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for the analysis of this compound and its derivatives.

HPLC methods have been developed for the separation and analysis of this compound. sielc.com A common approach is reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) and water with an acid modifier like phosphoric or formic acid. sielc.com The purity of related compounds, such as 4-chloronitrobenzene-d4, has been determined to be as high as 100.00% by HPLC. lgcstandards.com

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of these compounds. researchgate.net GC is suitable for volatile and thermally stable compounds. For instance, GC-MS methods have been established for the determination of various nitrobenzenes and nitrochlorobenzenes in water samples. researchgate.net The retention time in GC provides a means of identification, while the mass spectrum confirms the identity and structure of the analyte. nist.govnih.govnist.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a principal analytical technique for the separation, identification, and quantification of this compound and its derivatives, particularly those that are non-volatile or prone to thermal degradation. The adaptability of HPLC, through the selection of various stationary and mobile phases, allows for the optimization of separation for a wide array of compounds.

A prevalent mode of HPLC for the analysis of this compound is reverse-phase (RP-HPLC). This approach utilizes a nonpolar stationary phase in conjunction with a polar mobile phase. A specific application for this compound involves the use of a Newcrom R1 column with a mobile phase composed of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For analyses that are coupled with mass spectrometry, the non-volatile phosphoric acid is typically substituted with a volatile alternative such as formic acid to ensure compatibility with the detector. sielc.com The efficiency of the separation can be enhanced, and analysis times reduced, through the use of columns packed with smaller particles (e.g., 3 µm), a technique known as Ultra-High-Performance Liquid Chromatography (UPLC). sielc.com

These analytical principles are readily transferable to the derivatives of this compound. For example, 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene is amenable to analysis under comparable RP-HPLC conditions. sielc.com The selection of the stationary phase is a critical parameter; a Newcrom R1 column, for instance, is characterized by low silanol (B1196071) activity, which helps to minimize unwanted interactions with the analyte. sielc.com For more complex separations, mixed-mode columns that feature both reverse-phase and ion-exchange properties can provide alternative selectivity. sielc.com

Broader research into the analysis of related phenolic compounds has underscored the influence of stationary phase chemistry on separation. In the analysis of chlorophenols and nitrophenols, for instance, it has been demonstrated that perfluorinated phenyl (PFP) stationary phases can offer enhanced selectivity for chlorophenol isomers.

Furthermore, HPLC is an indispensable tool for monitoring the degradation of related compounds, such as 2-chloro-4-nitrophenol. In studies of its microbial degradation, HPLC was used to track the disappearance of the parent compound, which had a retention time of 17.16 minutes, and to identify the formation of intermediate products. eeer.org

Table 1: HPLC Method Parameters for the Analysis of this compound and a Related Derivative

| Parameter | This compound | 2-Chloro-1-(4-chlorophenoxy)-4-nitrobenzene |

|---|---|---|

| Chromatography Mode | Reverse-Phase HPLC (RP-HPLC) | Reverse-Phase HPLC (RP-HPLC) |

| Stationary Phase | Newcrom R1 | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | Acetonitrile (MeCN), Water, Phosphoric Acid |

| Detector | UV or Mass Spectrometry (MS) | UV or Mass Spectrometry (MS) |

| Note | For MS compatibility, phosphoric acid should be replaced with formic acid. | For MS compatibility, phosphoric acid should be replaced with formic acid. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical technique that synergistically combines the separation power of gas chromatography with the sensitive and specific detection capabilities of mass spectrometry. It is optimally suited for the analysis of compounds that are volatile and thermally stable. Although comprehensive GC-MS studies focused solely on this compound are not extensively documented, the analysis of its structural analogs and potential degradation products offers valuable insights into the methodologies that would be employed.

The analysis of related compounds, such as 2-amino-5-chlorophenol, has been effectively demonstrated using GC-MS. nih.gov The typical workflow for such an analysis involves the extraction of the analyte from the sample matrix with a suitable solvent, such as ethyl acetate, followed by a drying step prior to injection into the GC-MS system. nih.gov

GC-MS is also a critical tool for the definitive identification and differentiation of isomers, which can be challenging to resolve by other means. For example, in the analysis of 3-aroylbenzofurans and their 2-nitrophenyl derivatives, GC-MS with electron ionization (EI) is employed. researchgate.net While isomers may yield very similar mass spectra, the use of tandem mass spectrometry (MS/MS), which involves collision-induced dissociation (CID) of selected ions, can generate unique fragmentation patterns that allow for the unequivocal differentiation of the isomers. researchgate.net

In the metabolic profiling of chloronitrophenols, GC-MS plays a pivotal role in the identification of metabolites. For instance, in the study of 4-chloro-2-nitrophenol (B165678) degradation by Exiguobacterium sp. PMA, GC-MS was instrumental in identifying key metabolites, including 4-chloro-2-aminophenol and 2-aminophenol. researchgate.net The mass spectrum of the related compound, 2-chloro-4-nitrophenol, exhibits a prominent fragment ion at an m/z of 143 and a molecular ion peak at an m/z of 173. nih.gov

Table 2: GC-MS Data for a Structurally Related Compound: 2-Chloro-4-nitrophenol

| Parameter | Value |

|---|---|

| Compound | 2-Chloro-4-nitrophenol |

| Ionization Mode | Electron Ionization (EI) |

| Major Fragment (m/z) | 143 |

| Molecular Ion (m/z) | 173 |

Data sourced from PubChem CID 12074 nih.gov

The application of GC-MS to this compound would necessitate the development of a method that ensures its volatilization without inducing thermal decomposition. The resulting mass spectrum would be anticipated to display a molecular ion peak corresponding to its molecular weight, accompanied by a characteristic fragmentation pattern that would serve as a fingerprint for its definitive identification.

Computational and Theoretical Investigations of 2 Chloro 4 Nitro 1 Phenoxybenzene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental in predicting the electronic and structural properties of molecules. DFT methods, such as the widely used B3LYP functional combined with basis sets like 6-311++G(d,p), are employed to solve the Schrödinger equation in an approximate manner, providing a balance between computational cost and accuracy. globalresearchonline.netresearchgate.net For 2-chloro-4-nitro-1-phenoxybenzene, these calculations can elucidate its fundamental chemical characteristics.

The electronic structure of a molecule governs its reactivity, spectroscopic behavior, and intermolecular interactions. DFT calculations are used to map the distribution of electrons and determine the energies of molecular orbitals.

Key parameters derived from electronic structure analysis include:

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity and electronic transitions. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and the energy required for electronic excitation. globalresearchonline.net For aromatic compounds containing electron-withdrawing groups like the nitro (NO₂) group, the LUMO is often localized over the nitro-substituted ring, making it susceptible to nucleophilic attack. The HOMO may be distributed across the phenoxy portion of the molecule.

Molecular Electrostatic Potential (MESP): An MESP map illustrates the charge distribution on the molecule's surface. globalresearchonline.net For this compound, regions of negative potential (red/yellow) are expected around the oxygen atoms of the nitro group and the ether linkage, indicating sites prone to electrophilic attack. Positive potential regions (blue) would likely be found near the hydrogen atoms of the benzene (B151609) rings.

Mulliken and Natural Bond Orbital (NBO) Charges: These analyses provide a quantitative measure of the partial charge on each atom. globalresearchonline.net The strong electron-withdrawing nature of the nitro group and the chlorine atom would result in a significant positive partial charge on the carbon atoms to which they are attached (C4 and C2, respectively) and a negative charge on the nitro-group oxygen atoms.

Table 1: Illustrative Electronic Properties from DFT Calculations This table presents expected values based on studies of similar chloro-nitroaromatic compounds.

| Property | Expected Significance for this compound |

|---|---|

| HOMO-LUMO Energy Gap | Determines electronic transition energies and chemical stability. |

| Electron Affinity | High, due to the presence of the electron-withdrawing nitro group. |

| Ionization Potential | Moderate, influenced by the phenoxy group's donor capacity. |

The three-dimensional structure of this compound is not rigid. Rotation can occur around the ether linkage, leading to different spatial arrangements or conformers. Conformational analysis using DFT helps identify the most stable conformer (the one with the lowest energy) and the energy barriers for rotation between different conformers. ufms.br

Table 2: Key Geometric Parameters for Conformational Analysis This table lists the critical parameters that would be determined in a DFT conformational study.

| Parameter | Description | Expected Influence on Structure |

|---|---|---|

| C-O-C Bond Angle | The angle of the ether linkage. | Influences the overall shape and steric hindrance between the two aromatic rings. |

| C-C-O-C Dihedral Angles | The torsional angles defining the orientation of the two rings relative to each other. | Determines the most stable conformer and the degree of steric clash. |

DFT calculations can predict vibrational spectra (Infrared and Raman) with a high degree of accuracy. globalresearchonline.netresearchgate.net By calculating the harmonic vibrational frequencies corresponding to the normal modes of vibration, a theoretical spectrum can be generated. This theoretical spectrum is invaluable for assigning the peaks observed in experimental spectra to specific molecular motions, such as C-H stretching, C=C aromatic ring stretching, C-N stretching, NO₂ symmetric and asymmetric stretches, and C-Cl stretching. nih.gov

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Visible). nih.gov This method calculates the energies of electronic excited states, allowing for the prediction of the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

Table 3: Predicted Vibrational Frequencies for Key Functional Groups This table shows typical wavenumber ranges for the functional groups in this compound based on spectroscopic data of related molecules.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ Group | Asymmetric Stretch | 1500 - 1580 nih.gov |

| NO₂ Group | Symmetric Stretch | 1300 - 1370 nih.gov |

| C-O-C (Ether) | Asymmetric Stretch | 1200 - 1275 |

| C-Cl | Stretch | 600 - 800 |

Molecular Dynamics Simulations

While quantum mechanics describes the static nature of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. By simulating the molecule over nanoseconds or longer, all accessible conformations and the transitions between them can be observed. This provides a more complete picture of the molecule's flexibility than static DFT calculations alone. nih.gov Analysis of the dihedral angle distributions over time can reveal the most populated conformational states and the dynamics of their interconversion.

In a condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations can model these non-covalent interactions, which dictate the bulk properties of the substance. For this molecule, key intermolecular interactions would include:

π-π Stacking: The aromatic rings can stack on top of each other, an interaction that is common in nitroaromatic compounds and contributes significantly to crystal packing stability. researchgate.netresearchgate.net

C-H···O Interactions: Weak hydrogen bonds can form between the hydrogen atoms on the aromatic rings and the oxygen atoms of the nitro groups on neighboring molecules. researchgate.netnih.gov

Dipole-Dipole Interactions: The molecule's significant polarity will lead to strong dipole-dipole interactions, orienting the molecules in the bulk phase.

By calculating radial distribution functions from the MD trajectory, the preferred distances and orientations between molecules can be determined, providing a detailed picture of the liquid or solid-state structure. nih.gov

Mechanistic Insights from Theoretical Models

Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms of organic compounds. In the case of this compound, while specific computational studies exclusively focused on this molecule are not extensively documented in publicly available literature, a wealth of theoretical investigations into closely related nitroaromatic compounds provides significant mechanistic insights. These studies, primarily employing Density Functional Theory (DFT), allow for a detailed understanding of the nucleophilic aromatic substitution (SNAr) reactions that are characteristic of this class of compounds.

The reaction of this compound with a nucleophile is anticipated to proceed via the well-established SNAr mechanism. This mechanism is fundamentally influenced by the electronic nature of the substituents on the aromatic ring. The nitro group (-NO₂) at the para position to the chlorine atom is a strong electron-withdrawing group, which significantly activates the ring for nucleophilic attack. It does so by stabilizing the electron-rich intermediate formed during the reaction. The phenoxy group (-OPh) at the ortho position to the chlorine has a more complex electronic influence, capable of both inductive electron withdrawal and resonance electron donation.

The general SNAr mechanism, as supported by theoretical models for related compounds, can be broken down into two main steps:

Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom in this case), leading to the formation of a tetrahedral intermediate. This intermediate, the Meisenheimer complex, is stabilized by the delocalization of the negative charge onto the nitro group.

Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group (chloride ion). This step is typically fast.

Computational studies on the reactions of similar chloro-nitro-aromatic compounds with amines have explored the potential energy surface of the reaction, identifying transition states and intermediates. For instance, DFT studies on the reaction of 1-chloro-2-nitrobenzene (B146284) with aniline (B41778) have been performed to determine rate constants and thermodynamic properties. researchgate.net These studies indicate that the formation of the Meisenheimer complex is a common feature.

The nature of the nucleophile and the solvent also plays a crucial role, which can be effectively modeled computationally. Theoretical investigations have explored the effect of different nucleophiles, ranging from amines to alkoxides, on the reaction pathway. semanticscholar.org Solvent effects are typically incorporated into these models using implicit or explicit solvent models, which can significantly influence the calculated energy barriers.

While a stepwise mechanism involving a Meisenheimer intermediate is most common for activated SNAr reactions, some computational studies on related systems have also explored the possibility of a concerted mechanism (cSNAr), where bond formation and bond breaking occur in a single step. nih.gov However, for highly activated systems like those containing a nitro group para to the leaving group, the stepwise pathway is generally favored.

The following table presents hypothetical, yet representative, data based on computational studies of similar nitroaromatic compounds to illustrate the type of information gleaned from such theoretical investigations. The values are for illustrative purposes and represent typical energy changes in an SNAr reaction.

| Reaction Step | Parameter | Hypothetical Value (kcal/mol) |

| Formation of Meisenheimer Complex | Activation Energy (ΔG‡) | +15 to +20 |

| Reaction Energy (ΔG) | -5 to -10 | |

| Departure of Leaving Group | Activation Energy (ΔG‡) | +5 to +10 |

| Reaction Energy (ΔG) | -10 to -15 | |

| Overall Reaction | Overall Reaction Energy (ΔG) | -15 to -25 |

Table 1: Representative energetic data from theoretical models of SNAr reactions.

Advanced Applications and Research Utility of 2 Chloro 4 Nitro 1 Phenoxybenzene As a Chemical Intermediate

Role in the Synthesis of Complex Organic Molecules (excluding pharmaceuticals/drugs)

2-Chloro-4-nitro-1-phenoxybenzene is a key player in the synthesis of a variety of complex organic molecules, serving as a foundational precursor for more elaborate chemical structures.

Precursor for Advanced Building Blocks

The reactivity of the functional groups on this compound allows for its transformation into a wide range of advanced building blocks for organic synthesis. The presence of the chloro and nitro groups makes the benzene (B151609) ring susceptible to various chemical modifications. For instance, the nitro group can be reduced to an amino group, which then opens up possibilities for forming amides, imines, and other nitrogen-containing functionalities. This is exemplified by the synthesis of N-(2-Chloro-4-nitro-phenyl)-2-nitro-benzamide, a compound where the amino derivative of this compound is reacted with a benzoyl chloride. nih.gov

Furthermore, the chloro group can be displaced through nucleophilic aromatic substitution reactions, allowing for the introduction of diverse substituents. These transformations yield multifunctional molecules that are instrumental in constructing larger, more intricate organic frameworks.

Incorporation into Macromolecular Structures (e.g., Polyimides)

The structural attributes of this compound and its derivatives make them suitable for incorporation into macromolecular structures like polyimides. While direct evidence for the use of this compound in polyimide synthesis is not prevalent in the provided search results, the analogous compound 2-chloro-4-nitrophenol (B164951) is noted for its use as a building block for plastics. fishersci.se This suggests that derivatives of this compound, particularly after conversion of the nitro group to a diamine, could serve as monomers in the polymerization processes that form high-performance polymers. The rigidity of the aromatic rings and the potential for strong intermolecular interactions contribute to the desirable thermal and mechanical properties of the resulting polymers.

Development of Analytical Standards

Accurate quantitative analysis in chemical research and industry relies on the availability of high-purity reference materials. This compound serves as a crucial analytical standard for various analytical techniques. sielc.com It is used to calibrate instruments and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC). sielc.com For example, a reverse-phase HPLC method has been developed for the analysis of this compound using a simple mobile phase of acetonitrile (B52724), water, and phosphoric acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

The availability of certified reference materials of related compounds, such as 1-Chloro-4-nitrobenzene (B41953), further underscores the importance of this class of compounds in ensuring the accuracy and reliability of analytical measurements in environmental and industrial settings. sigmaaldrich.com

Investigational Probes for Reaction Methodologies

The reactivity of this compound makes it a useful investigational probe for studying and developing new reaction methodologies. Its distinct functional groups allow researchers to explore the selectivity and efficiency of various catalytic systems and reaction conditions.

For instance, studies on the cathodic reduction of the related compound 2-chloro-4-nitrophenol (2C4NP) in a microbial electrolysis cell (MEC) provide insights into the degradation pathways of chlorinated nitroaromatic compounds. eeer.org Researchers have used techniques like UV-Vis spectroscopy, HPLC, and HPLC/MS/MS to identify intermediate products and propose degradation mechanisms. eeer.org Such studies are vital for developing effective methods for the remediation of environmental pollutants. The understanding gained from these investigations can be extrapolated to predict the behavior of this compound in similar chemical or electrochemical environments.

Material Science Applications (excluding those with human exposure)

In the realm of material science, this compound and its derivatives are valuable precursors for the synthesis of novel materials with specific electronic and optical properties. For example, a derivative, 2-Chloro-4-(3,3-dichloroallyloxy)-1-nitrobenzene, has been identified as an important intermediate in the synthesis of phenanthrenes. researchgate.net These phenanthrene (B1679779) structures can be utilized to create organic semiconductors and conjugated polymers, which are of great interest for applications in electronic and optoelectronic devices. researchgate.net

Furthermore, the related compound 2-chloro-4-nitrophenol is used as a building block for dyes and plastics. fishersci.se This highlights the potential of the 2-chloro-4-nitro-aromatic scaffold in the creation of a diverse range of materials. The ability to modify the functional groups allows for the fine-tuning of the material's properties to suit specific applications, excluding any that would involve direct human exposure.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Catalyst Development

The synthesis of 2-Chloro-4-nitro-1-phenoxybenzene and related diaryl ethers often relies on established methods that may have limitations in terms of efficiency, selectivity, and environmental impact. Future research should prioritize the development of more sophisticated and sustainable synthetic strategies.

One promising avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. While traditional Ullmann condensation is a common method, it often requires harsh reaction conditions. The development of novel catalyst systems, perhaps employing more abundant and less toxic metals like copper or iron, could lead to milder and more efficient syntheses. Research into ligands that can enhance catalyst activity and stability is also crucial.

Furthermore, the use of phase-transfer catalysts has shown promise in related reactions, facilitating the reaction between a phenoxide and an activated aryl halide. google.com Future studies could systematically investigate a wider range of phase-transfer catalysts, including crown ethers and cryptands, to optimize reaction yields and rates for the synthesis of this compound. google.com

Another area ripe for exploration is the development of greener synthetic routes. This could involve the use of more environmentally benign solvents, or even solvent-free reaction conditions. Mechanochemical methods, where mechanical energy is used to drive the reaction, could also be investigated as a sustainable alternative.

| Synthesis Method | Reactants | Conditions/Catalyst | Potential Research Direction |

| Oxidative Chlorination | 4-Nitrophenol (B140041), Hydrochloric Acid | Oxidizing agent (e.g., H₂O₂) at 25-30 °C google.com | Optimization for continuous flow processes; investigation of alternative, recyclable oxidizing agents. |

| Ullmann Condensation | A phenoxide and an activated aryl halide | Often requires high temperatures and copper catalysts | Development of novel, highly active catalysts based on earth-abundant metals; exploration of microwave-assisted synthesis to reduce reaction times. |

| Phase-Transfer Catalysis | p-Chloronitrobenzene, Potassium Hydroxide (B78521) | Glycols, n-alkyl salts of 4-dialkylamino pyridines google.com | Screening of a broader range of phase-transfer catalysts for improved efficiency and selectivity; mechanistic studies to understand the role of the catalyst. |

Advanced Mechanistic Studies and Reaction Engineering

A detailed understanding of the reaction mechanisms governing the synthesis and degradation of this compound is essential for process optimization and predicting its environmental behavior. Advanced mechanistic studies using computational modeling and sophisticated analytical techniques are warranted.

For its synthesis via nucleophilic aromatic substitution, future research could employ Density Functional Theory (DFT) calculations to model the reaction pathway, identify transition states, and understand the electronic effects of the chloro and nitro substituents. This could aid in the rational design of more effective catalysts and reaction conditions.

In terms of degradation, studies on related compounds like 2-chloro-4-nitrobenzoic acid and 2-chloro-4-nitrophenol (B164951) have revealed complex microbial and enzymatic pathways involving monooxygenases and dioxygenases. nih.govnih.govresearchgate.net Future work should focus on elucidating the specific metabolic pathways for this compound. This would involve isolating and characterizing the microorganisms capable of its degradation and identifying the key enzymes and metabolic intermediates.

From a reaction engineering perspective, there is a need to move from batch processing to more efficient continuous flow systems. This would not only improve throughput but also enhance safety and control over reaction parameters. Kinetic modeling of the synthesis reaction is a prerequisite for the design and optimization of such systems.

| Research Area | Focus | Key Techniques | Desired Outcome |

| Synthetic Mechanism | Elucidation of reaction pathways for synthesis | DFT calculations, in-situ spectroscopic monitoring (e.g., FTIR, NMR) | Rational design of catalysts and optimization of reaction conditions. |

| Degradation Mechanism | Identification of microbial and enzymatic degradation pathways | Isolation of degrading microorganisms, metabolite identification (GC-MS, LC-MS), enzyme assays nih.govnih.govresearchgate.netplos.org | Understanding of environmental persistence and potential for bioremediation. |

| Reaction Engineering | Process optimization and scale-up | Kinetic modeling, continuous flow reactor design, process simulation | Development of efficient, safe, and scalable manufacturing processes. |

Expansion of Its Utility in Non-Biomedical Material Science

The structural motifs within this compound, specifically the diaryl ether linkage and the reactive sites provided by the chloro and nitro groups, suggest its potential as a valuable monomer or precursor in material science.

A significant area of future research is its application in the synthesis of high-performance polymers. The ether linkage is a key component of polyetherimides (PEIs), which are known for their excellent thermal stability, mechanical strength, and chemical resistance. google.com Research could focus on incorporating this compound into PEI backbones to tailor their properties. The nitro group could be subsequently reduced to an amino group, providing a site for further polymerization or cross-linking to create thermosetting materials with enhanced properties.

Furthermore, the compound could serve as a building block for novel functional materials. The electron-withdrawing nature of the nitro group and the presence of the chlorine atom could be exploited in the design of materials with specific electronic or optical properties, such as nonlinear optical materials or components for organic light-emitting diodes (OLEDs).

| Potential Application | Rationale | Research Focus |

| High-Performance Polymers (e.g., Polyetherimides) | The diaryl ether linkage imparts thermal stability and processability. google.com | Polymerization of monomers derived from this compound; characterization of the resulting polymers' thermal and mechanical properties. |

| Functional Materials | The nitro and chloro groups offer sites for chemical modification and influence electronic properties. | Synthesis of derivatives for applications in electronics and optics; investigation of structure-property relationships. |

| Precursor for Specialty Chemicals | The core structure can be modified to produce a range of other chemical intermediates. | Development of selective chemical transformations of the nitro and chloro groups to access novel molecular architectures. |

Deeper Environmental Fate Modeling and Experimental Validation

Given the presence of chloro and nitro groups, which are often associated with environmental persistence and toxicity, a thorough understanding of the environmental fate of this compound is imperative.

Future research should focus on developing comprehensive environmental fate models that can predict its distribution and persistence in various environmental compartments (air, water, soil, sediment). rsc.orgresearchgate.net These models need to be parameterized with experimentally determined data for key properties such as water solubility, vapor pressure, and partition coefficients (e.g., octanol-water partition coefficient).

Experimental validation of these models is crucial. This involves conducting laboratory-based degradation studies under various conditions (e.g., aerobic, anaerobic, different pH levels) to determine its abiotic and biotic degradation rates. nih.govnih.govresearchgate.net Studies on the biodegradation of related compounds like 1-chloro-4-nitrobenzene (B41953) have identified specific bacterial strains and metabolic pathways. nih.gov Similar investigations are needed for this compound to identify potential bioremediation strategies.

Moreover, ecotoxicological studies are necessary to assess its potential impact on various organisms. This data is essential for conducting a comprehensive risk assessment and establishing environmental quality standards if the compound sees wider industrial use.

| Research Area | Key Objectives | Methodologies |

| Environmental Fate Modeling | Predict partitioning, transport, and persistence in the environment. rsc.orgresearchgate.net | Development of multimedia fugacity models; QSAR (Quantitative Structure-Activity Relationship) estimations for physical-chemical properties. |

| Experimental Degradation Studies | Determine rates and pathways of abiotic and biotic degradation. | Laboratory microcosm studies; identification of degradation products using advanced analytical techniques; isolation of degrading microorganisms. nih.govnih.gov |

| Ecotoxicology | Assess the potential toxicity to representative aquatic and terrestrial organisms. | Standardized toxicity tests (e.g., on algae, daphnia, fish). |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2-Chloro-4-nitro-1-phenoxybenzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nitration of 2-chloro-1-phenoxybenzene, followed by purification using column chromatography. Key parameters include controlling nitration temperature (0–5°C) to minimize byproducts like meta-substituted isomers. Use sulfuric acid as a catalyst and monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1). Post-reaction, neutralize with sodium bicarbonate and extract with dichloromethane .